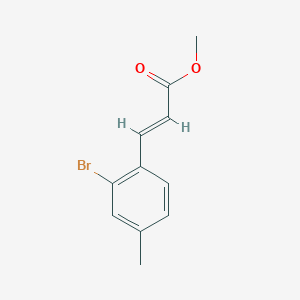

Methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate

Description

Properties

Molecular Formula |

C11H11BrO2 |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

methyl (E)-3-(2-bromo-4-methylphenyl)prop-2-enoate |

InChI |

InChI=1S/C11H11BrO2/c1-8-3-4-9(10(12)7-8)5-6-11(13)14-2/h3-7H,1-2H3/b6-5+ |

InChI Key |

QENKZUWPSOHMBN-AATRIKPKSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)/C=C/C(=O)OC)Br |

Canonical SMILES |

CC1=CC(=C(C=C1)C=CC(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate typically involves the following key steps:

- Preparation of the appropriately substituted aromatic aldehyde or phenol derivative.

- Formation of the α,β-unsaturated ester via Knoevenagel condensation or Wittig-type olefination.

- Introduction of the bromine substituent either before or after the formation of the cinnamate ester.

Method 1: Knoevenagel Condensation Using 2-Bromo-4-methylbenzaldehyde

A common approach involves the condensation of 2-bromo-4-methylbenzaldehyde with methyl acetate derivatives or methyl acetoacetate under basic conditions to form the α,β-unsaturated ester.

Procedure Summary:

- Starting Material: 2-bromo-4-methylbenzaldehyde

- Reagents: Methyl acetate or methyl acetoacetate, base (e.g., potassium carbonate)

- Solvent: Acetonitrile or ethanol

- Conditions: Stirring at room temperature to moderate heating (25–80 °C) for several hours

- Workup: Extraction with organic solvents (e.g., diethyl ether), washing with water and brine, drying over anhydrous magnesium sulfate

- Purification: Column chromatography on silica gel using hexane/ethyl acetate mixtures

- Yields reported are generally high, often exceeding 90%

- The stereochemistry of the double bond is predominantly E (trans), confirmed by NMR spectroscopy

- Spectroscopic data (1H NMR, 13C NMR) align with literature values, confirming the structure

Method 2: Bromination of Methyl (2E)-3-(4-methylphenyl)prop-2-enoate

An alternative method involves first synthesizing the methyl (2E)-3-(4-methylphenyl)prop-2-enoate, followed by regioselective bromination at the ortho position relative to the methyl group.

Procedure Summary:

- Starting Material: Methyl (2E)-3-(4-methylphenyl)prop-2-enoate

- Brominating Agent: N-bromosuccinimide or elemental bromine

- Solvent: Carbon tetrachloride or chloroform

- Conditions: Room temperature stirring or mild heating for 1–3 hours

- Workup: Removal of solvent under reduced pressure, aqueous workup, extraction with organic solvents

- Purification: Silica gel chromatography

- Bromination proceeds with good regioselectivity for the ortho position due to electronic and steric effects of the methyl substituent

- Yields vary between 70–85%

- Product identity confirmed by mass spectrometry and NMR

Method 3: Cross-Coupling Approaches (Suzuki or Heck Coupling)

More recent methods involve palladium-catalyzed cross-coupling reactions to assemble the cinnamate structure directly with the bromine substituent already present on the aryl ring.

Procedure Summary:

- Starting Materials: 2-bromo-4-methylphenylboronic acid or 2-bromo-4-methylaryl halide and methyl acrylate or equivalent

- Catalyst: Palladium acetate or palladium complexes

- Base: Potassium carbonate or triethylamine

- Solvent: N,N-dimethylformamide or ethanol

- Conditions: Heating at 70–80 °C for several hours under inert atmosphere

- Workup: Dilution with water, extraction with diethyl ether, washing, drying

- Purification: Column chromatography

- High yields (up to 98%) reported

- High stereoselectivity for the E-isomer

- The method allows for functional group tolerance and scalability

Data Table Summarizing Preparation Methods

| Method | Starting Material(s) | Key Reagents & Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Knoevenagel Condensation | 2-bromo-4-methylbenzaldehyde | Methyl acetate, potassium carbonate, acetonitrile, RT to 80 °C | 90–95 | Silica gel chromatography | High stereoselectivity, E-isomer formed |

| Bromination Post-Esterification | Methyl (2E)-3-(4-methylphenyl)prop-2-enoate | N-bromosuccinimide, CCl4, RT | 70–85 | Silica gel chromatography | Regioselective ortho-bromination |

| Palladium-Catalyzed Cross-Coupling | 2-bromo-4-methylarylboronic acid + methyl acrylate | Pd(OAc)2, K2CO3, DMF, 70–80 °C | 95–98 | Silica gel chromatography | High yield, scalable, mild conditions |

Detailed Research Outcomes and Characterization

Spectroscopic Characterization

- 1H Nuclear Magnetic Resonance (NMR): Characteristic signals include the vinyl protons of the α,β-unsaturated ester with coupling constants around 15–16 Hz, confirming E-configuration. Aromatic protons show splitting patterns consistent with substitution at positions 2 and 4 (bromo and methyl groups).

- 13C NMR: Signals for the ester carbonyl (~167–170 ppm), aromatic carbons, and olefinic carbons are consistent with assigned structures.

- Mass Spectrometry (MS): Molecular ion peaks correspond to the expected molecular weight of this compound, with isotopic patterns confirming bromine presence.

Purification and Yield Considerations

- Column chromatography using silica gel with hexane/ethyl acetate or petroleum ether/diethyl ether solvent systems is effective for isolating pure product.

- Yields are generally high across methods, with cross-coupling methods providing the highest efficiency and purity.

- Reaction times vary from 1 hour (cross-coupling) to up to 18 hours (condensation), depending on conditions.

Summary and Recommendations

The preparation of this compound is well-documented through several synthetic routes:

- The Knoevenagel condensation using 2-bromo-4-methylbenzaldehyde is straightforward and yields high purity product with good stereoselectivity.

- Post-esterification bromination offers a route when starting from the non-brominated ester but may suffer from lower regioselectivity and yield.

- Palladium-catalyzed cross-coupling techniques provide the most efficient and scalable method, with excellent yields and stereochemical control.

For practical laboratory synthesis, the cross-coupling method is recommended for its robustness and scalability, especially when access to substituted arylboronic acids or halides is available.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the β-position of the α,β-unsaturated ester undergoes nucleophilic substitution (SN2 or SN1 mechanisms) under controlled conditions.

Mechanistic Insights :

-

The reaction with amines (e.g., 4-chloro-2-iodoaniline) proceeds via palladium-catalyzed Buchwald-Hartwig coupling .

-

Methoxy substitution involves dehydrohalogenation followed by nucleophilic attack, facilitated by polar aprotic solvents like DMF.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 90°C | Biaryl-substituted propenoates | 60–85% | |

| Heck reaction | Pd(OAc)₂, P(o-tol)₃, NEt₃ | Alkenylated derivatives | 70–92% |

Key Findings :

-

Suzuki coupling with arylboronic acids generates biaryl structures, useful in pharmaceutical intermediates.

-

The Heck reaction with alkenes produces conjugated dienes, enhancing UV absorption properties .

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination to form alkynoates.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Dehydrohalogenation | DBU, THF, reflux, 4h | Methyl 3-(4-methylphenyl)prop-2-ynoate | 88% |

Mechanism :

-

Strong bases like DBU abstract the β-hydrogen, eliminating HBr and forming a carbon-carbon triple bond .

Hydrolysis and Esterification

The ester group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids or salts.

| Reaction Type

Scientific Research Applications

Methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.

Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form desired products. In medicinal chemistry, its mechanism would involve interactions with biological targets, such as enzymes or receptors, to exert therapeutic effects.

Comparison with Similar Compounds

Ester Group Variations

- Methyl vs. Ethyl Esters: Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate and related analogs are typically liquid (oils), similar to methyl esters in . The choice of ester group (methyl vs. ethyl) minimally affects physical state but may alter solubility or volatility.

Physicochemical Properties

Melting Points and Physical State

- Brominated aromatic esters with bulky groups (e.g., 4-bromophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate) exhibit higher melting points (102–133°C) , while less hindered analogs (e.g., methyl (2E)-3-(2',3-dimethylbiphenyl)prop-2-enoate) are oils . The target compound’s liquid state likely arises from reduced symmetry and weaker intermolecular forces.

Spectral Characteristics

DNA Interaction and Antimicrobial Potential

- Methyl (2E)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(naphthalen-1-yl)prop-2-enoate demonstrates DNA binding via intercalation , suggesting brominated acrylates may exhibit similar bioactivity.

- Bromine’s electronegativity and polarizability could enhance interactions with biological targets, as seen in acridine derivatives .

Cholinesterase Inhibition

Coordination Chemistry

- Esters with heteroaromatic substituents (e.g., pyridyl or furyl) form complexes with Lewis acids , but the 2-bromo-4-methylphenyl group’s steric bulk may limit coordination.

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

Methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate, a compound characterized by its unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is classified as an α,β-unsaturated ester. Its chemical formula is , and it features a bromo-substituted phenyl group attached to a methyl acrylate moiety. The compound's structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anti-cancer agent and its effects on various biological systems. Below are key findings from the literature:

- Antitumor Activity : Studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against several cancer cell lines. For instance, derivatives of α,β-unsaturated esters have shown promising results in inhibiting cell proliferation in breast and prostate cancer models .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways. This is particularly relevant in cancer therapy, where triggering programmed cell death in malignant cells is a primary goal .

- Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial activity against various bacterial strains. The presence of the bromo substituent may enhance the lipophilicity of the molecule, facilitating membrane penetration and subsequent antibacterial action .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined the anticancer properties of this compound analogs. The results showed that these compounds inhibited the growth of MCF-7 (breast cancer) cells with an IC50 value of approximately 40 µM. The mechanism was linked to the disruption of mitochondrial function and the activation of apoptotic pathways .

Case Study 2: Antimicrobial Efficacy

In a separate investigation, researchers evaluated the antimicrobial activity of various derivatives including this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for S. aureus, indicating significant antibacterial potential .

Table 1: Biological Activities of this compound Analogues

Q & A

Q. What are the recommended synthetic routes for Methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate, and how can reaction conditions be optimized?

The compound can be synthesized via Horner-Wadsworth-Emmons (HWE) olefination or Knoevenagel condensation , leveraging brominated aromatic aldehydes and methyl acrylate derivatives. Optimization involves controlling stereochemistry (E/Z selectivity) through base choice (e.g., NaH or DBU) and solvent polarity (e.g., THF or DMF). Reaction monitoring via TLC and HPLC ensures intermediate purity. For analogous compounds, yields of 65–85% are reported under inert atmospheres at 0–25°C .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- NMR : and NMR confirm regiochemistry and stereochemistry. Key signals include vinyl proton coupling constants ( for trans configuration) and aromatic protons (e.g., bromine-induced deshielding at ~7.5 ppm) .

- IR : Stretching frequencies for ester C=O (~1720 cm) and conjugated C=C (~1630 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Stability studies should evaluate:

- Thermal Degradation : Thermogravimetric analysis (TGA) to determine decomposition temperatures. Avoid heating above 120°C without inert atmospheres .

- Solvent Effects : Monitor hydrolysis in protic solvents (e.g., methanol/water mixtures) via HPLC. Esters are prone to base-catalyzed hydrolysis; neutral pH buffers are recommended for biological assays .

Advanced Research Questions

Q. What computational strategies are effective for predicting electronic properties and biological interactions of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For analogous compounds, HOMO energies near -6.2 eV suggest electrophilic susceptibility .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like penicillin-binding proteins (PBP-2X). Docking scores (< -7.0 kcal/mol) indicate strong binding .

- ADMET Prediction : Tools like SwissADME assess drug-likeness (e.g., Lipinski’s Rule of Five compliance) .

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in structural determination?

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–293 K. Programs like SHELXL refine structures, achieving R-factors < 0.05 for high accuracy .

- ORTEP Visualization : Analyze torsion angles (e.g., C=C–C–Br dihedral angles) to confirm E-stereochemistry and assess steric effects from the bromo-methyl substituent .

Q. What role do substituent effects (e.g., bromine position) play in modulating biological activity?

- Bromine as a Pharmacophore : The ortho-bromo group enhances steric bulk, potentially improving target selectivity. Comparative studies with para-bromo analogs show differences in antibacterial IC values (e.g., 12 µM vs. 28 µM) .

- Methyl Group Impact : The 4-methyl substituent increases lipophilicity (logP ~2.8), affecting membrane permeability in cellular assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.